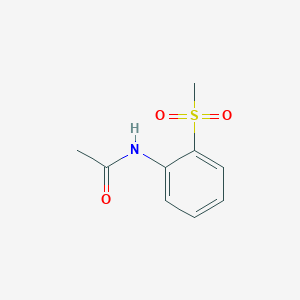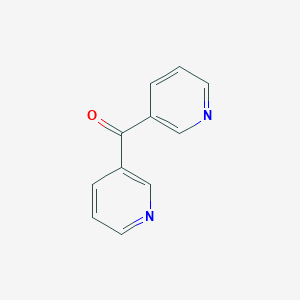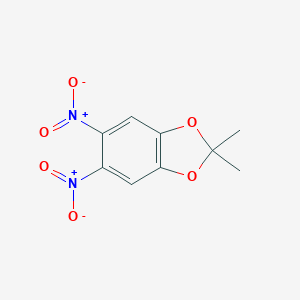
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole, also known as DMNB, is a highly sensitive and selective explosive detection agent. It has been extensively studied due to its potential applications in various fields such as forensic science, military, and homeland security. DMNB is a yellow crystalline solid with a molecular formula of C10H6N4O6.
Applications De Recherche Scientifique
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has been extensively studied for its potential applications in various fields such as forensic science, military, and homeland security. It is a highly sensitive and selective explosive detection agent, which makes it an excellent tool for detecting explosives in the field. 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole can detect a wide range of explosives, including TNT, RDX, and PETN, with high accuracy and sensitivity.
Mécanisme D'action
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole works by reacting with the nitro groups present in explosives, forming a highly fluorescent product. The fluorescence can be detected using various techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and microscopy. The mechanism of action is based on the principle of molecular recognition, where 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole selectively binds to the nitro groups present in explosives, leading to the formation of a highly fluorescent product.
Effets Biochimiques Et Physiologiques
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has no known biochemical or physiological effects on humans or animals. It is a non-toxic and non-carcinogenic compound, which makes it safe for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has several advantages over other explosive detection agents. It is highly sensitive and selective, which makes it an excellent tool for detecting a wide range of explosives. It is also non-toxic and non-carcinogenic, which makes it safe for use in various applications. However, 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has some limitations for lab experiments. It is highly sensitive to moisture and light, which can affect its stability and accuracy. It also requires specialized equipment and expertise for detection, which can be a limitation for some applications.
Orientations Futures
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has several potential future directions for research and development. One possible direction is the development of more sensitive and selective detection methods using 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole. Another direction is the development of 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole-based sensors for real-time detection of explosives in the field. 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole can also be used for the detection of other nitro-containing compounds, such as drugs and pesticides. Further research is needed to explore the potential applications of 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole in various fields.
Propriétés
Numéro CAS |
54186-71-9 |
|---|---|
Nom du produit |
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole |
Formule moléculaire |
C9H8N2O6 |
Poids moléculaire |
240.17 g/mol |
Nom IUPAC |
2,2-dimethyl-5,6-dinitro-1,3-benzodioxole |
InChI |
InChI=1S/C9H8N2O6/c1-9(2)16-7-3-5(10(12)13)6(11(14)15)4-8(7)17-9/h3-4H,1-2H3 |
Clé InChI |
PMYSRAAYCZPNHT-UHFFFAOYSA-N |
SMILES |
CC1(OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
SMILES canonique |
CC1(OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


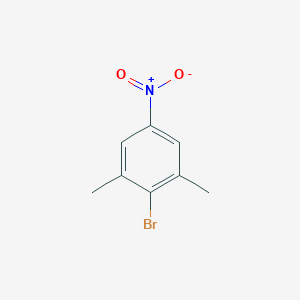

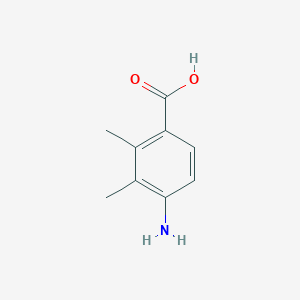
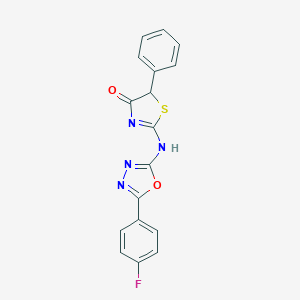
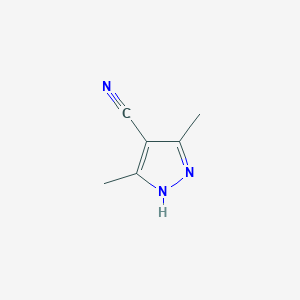
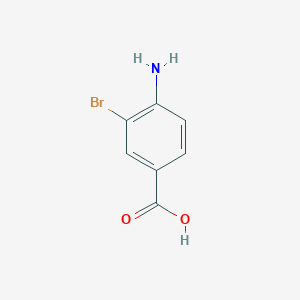
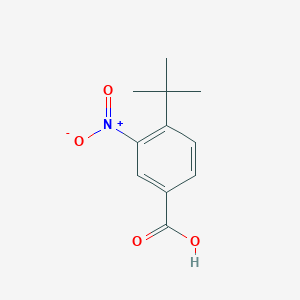
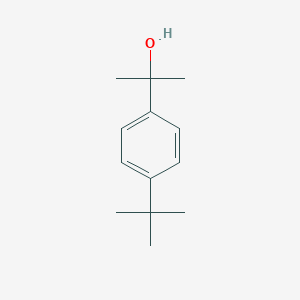
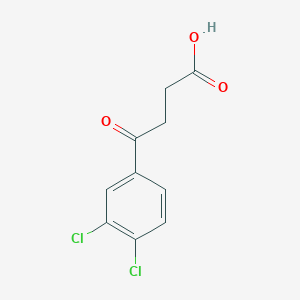
![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)
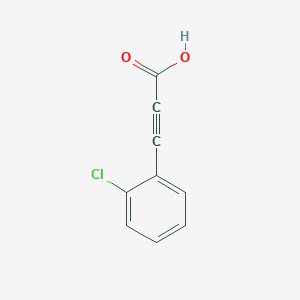
![2-[(2-Ethylphenyl)carbamoyl]benzoic acid](/img/structure/B189067.png)
